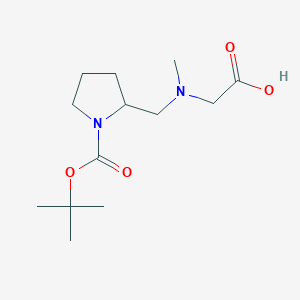
Ethyl 6-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate, also known as EACB, is a synthetic compound that belongs to the class of benzofuran derivatives. It is a white crystalline powder that is used in various scientific research applications. EACB is synthesized using a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with 3-methylbenzofuran-2-carboxylic acid followed by esterification with ethanol.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
A study by Abignente et al. (1983) explored the synthesis of imidazothiazole and imidazobenzothiazole derivatives, which involved reactions similar to those that might produce Ethyl 6-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate as a side product. This research highlighted the compound's role in producing anti-inflammatory, analgesic, and antipyretic activities, showcasing its potential in medicinal chemistry (Abignente et al., 1983).
Corrosion Inhibition
Dohare et al. (2017) investigated new corrosion inhibitors for mild steel, important for industrial applications. While not directly studying Ethyl 6-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate, their work on ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate demonstrated the role of similar compounds in corrosion inhibition, suggesting potential industrial applications of Ethyl 6-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate (Dohare et al., 2017).
Anticancer Activity
Hayakawa et al. (2004) designed and synthesized derivatives based on the structure of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, aiming to find potent anti-tumor agents. Their work provides insight into the structural modifications of benzofuran derivatives for enhanced anticancer activity, indicating the research interest in Ethyl 6-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate for therapeutic purposes (Hayakawa et al., 2004).
Propriétés
IUPAC Name |
ethyl 6-[(2-chlorobenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-3-24-19(23)17-11(2)13-9-8-12(10-16(13)25-17)21-18(22)14-6-4-5-7-15(14)20/h4-10H,3H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCXVDPFYJHNNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Azetidin-1-yl)methyl]oxan-4-ol](/img/structure/B2369644.png)
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2369645.png)
![3-Ethoxy-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2369647.png)
![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide](/img/structure/B2369648.png)

![(Z)-methyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2369651.png)
![tert-Butyl N-(3-{[(tert-butoxy)carbonyl]amino}-5-tert-butylphenyl)carbamate](/img/structure/B2369652.png)

![8-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2369655.png)



![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B2369664.png)